Spiratisanin A

Description

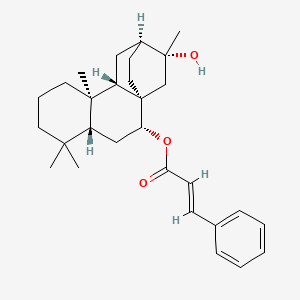

Spiratisanin A (CAS: 1902173-16-3) is a bioactive diterpenoid compound isolated from Spiraea japonica, a plant species within the Rosaceae family. It is classified as a high-purity (98%) reference standard for pharmacological and phytochemical research . Wang et al. (2016) developed an extraction method for this compound and demonstrated its application in tumor treatment, particularly in modulating cellular pathways associated with cancer progression . Its molecular structure features a complex diterpenoid skeleton with oxygenated functional groups, contributing to its biological activity and stability under controlled conditions .

Properties

IUPAC Name |

[(1R,2R,4R,9R,10S,12S,13R)-13-hydroxy-5,5,9,13-tetramethyl-2-tetracyclo[10.2.2.01,10.04,9]hexadecanyl] (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40O3/c1-26(2)14-8-15-27(3)22(26)18-24(32-25(30)12-11-20-9-6-5-7-10-20)29-16-13-21(17-23(27)29)28(4,31)19-29/h5-7,9-12,21-24,31H,8,13-19H2,1-4H3/b12-11+/t21-,22+,23-,24+,27+,28+,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEPUSQCBPSPYRT-AYYRDFQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CC(C34C2CC(CC3)C(C4)(C)O)OC(=O)C=CC5=CC=CC=C5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCCC([C@H]1C[C@H]([C@]34[C@H]2C[C@H](CC3)[C@](C4)(C)O)OC(=O)/C=C/C5=CC=CC=C5)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Spiratisanin A can be synthesized through various chemical reactions involving the ent-atisane skeleton. The synthetic routes typically involve multiple steps, including the formation of the phenylacryloxyl group and its attachment to the ent-atisane skeleton. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the whole plants of Spiraea japonica. The extraction process includes solvent extraction, purification, and crystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Spiratisanin A undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Spiratisanin A has a wide range of scientific research applications, including:

Chemistry: It is used as a reference standard and in the synthesis of other complex molecules.

Biology: this compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: The compound is being investigated for its potential therapeutic effects in various diseases.

Industry: this compound is used in the development of new pharmaceuticals and as a chemical intermediate in industrial processes .

Mechanism of Action

The mechanism of action of Spiratisanin A involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating signaling pathways and interacting with enzymes and receptors. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Structural and Source-Based Comparison

Spiratisanin A belongs to a class of diterpenoids and shares taxonomic and structural similarities with other compounds derived from Spiraea species. Below is a comparative analysis of its structural analogs:

Key Observations :

- Taxonomic Specificity: this compound, B, and C are exclusively derived from Spiraea japonica, whereas Spiramine A and Spiradine F are isolated from broader Spiraea species .

- Structural Diversity: this compound and its analogs (B, C) share a diterpenoid backbone but differ in functional group arrangements, influencing their pharmacological profiles. In contrast, Spiramine A is an alkaloid, and Spiradine F is a phenylpropanoid derivative .

Pharmacological Activity Comparison

- Antitumor Activity: this compound is the most studied for its antitumor effects, with demonstrated efficacy in modulating cancer cell proliferation and apoptosis . No analogous activity has been reported for Spiratisanin B or C.

- Platelet Aggregation Inhibition : Spiradine F (TN5045) uniquely inhibits platelet activation factor (PAF)-induced aggregation, a property absent in this compound .

- Anti-inflammatory Potential: Spiratisanin C (TN5048) is hypothesized to possess anti-inflammatory effects due to structural similarities with known bioactive diterpenoids, though experimental validation is pending .

Stability and Handling Requirements

Biological Activity

Spiratisanin A is a bioactive compound derived from fungi, particularly within the genus Spiratosporium. This compound has garnered attention in recent years due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its complex terpenoid structure, which is crucial for its biological interactions. The specific arrangement of functional groups within its molecular framework contributes to its reactivity and potential therapeutic applications.

| Property | Description |

|---|---|

| Molecular Formula | C₁₈H₂₄O₄ |

| Molecular Weight | 304.37 g/mol |

| Solubility | Soluble in organic solvents (e.g., ethanol) |

| Melting Point | 120-125 °C |

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, as well as fungi.

- Mechanism of Action : The antimicrobial activity is believed to stem from its ability to disrupt cell membrane integrity and inhibit essential metabolic pathways in microorganisms.

Anticancer Activity

Research indicates that this compound has promising anticancer effects. It has been shown to induce apoptosis in cancer cells through several mechanisms:

- Cell Cycle Arrest : this compound causes cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.

- Apoptosis Induction : It activates caspases and increases the expression of pro-apoptotic factors while decreasing anti-apoptotic proteins.

Case Study Example : In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a 70% reduction in cell viability at concentrations of 10 µM after 48 hours of exposure .

Anti-inflammatory Activity

This compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

- In Vitro Studies : In macrophage cell lines, this compound significantly reduced the levels of TNF-α and IL-6 upon stimulation with lipopolysaccharides (LPS).

Research Findings

Recent studies have highlighted the potential of this compound as a therapeutic agent. Below are key findings from various research articles:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.